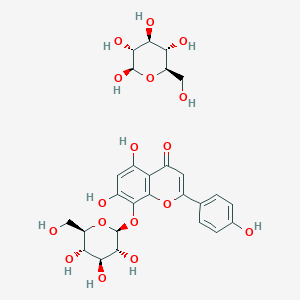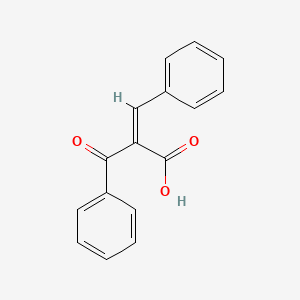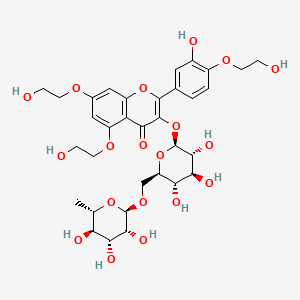
Glycyrrhizin, ammoniated
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycyrrhizin is primarily extracted from the licorice root through maceration and boiling in water . The extract is then purified using various chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of glycyrrhizin involves large-scale extraction from licorice roots, followed by purification processes. Techniques such as ultrasound-assisted extraction, microwave-assisted extraction, and pressurized liquid extraction are commonly used to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Glycyrrhizin undergoes several types of chemical reactions, including hydrolysis, oxidation, and glucuronidation .
Common Reagents and Conditions
Hydrolysis: Glycyrrhizin is hydrolyzed to 18β-glycyrrhetinic acid by intestinal bacteria.
Oxidation: It acts as an antioxidant, scavenging free radicals.
Glucuronidation: Glycyrrhizin is transformed into 3β-monoglucuronyl-18β-glycyrrhetinic acid through glucuronidation.
Major Products
The major products formed from these reactions include 18β-glycyrrhetinic acid and 3β-monoglucuronyl-18β-glycyrrhetinic acid .
Wissenschaftliche Forschungsanwendungen
Glycyrrhizin has a broad spectrum of scientific research applications:
Chemistry: Used as an emulsifier and gel-forming agent in foodstuffs and cosmetics.
Biology: Acts as an antioxidant and anti-inflammatory agent.
Medicine: Employed in the treatment of chronic hepatitis, peptic ulcers, and other stomach diseases.
Industry: Utilized as a natural sweetener in various food and beverage products.
Wirkmechanismus
Glycyrrhizin exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the release of tumor necrosis factor-alpha (TNF-α) and the translocation of nuclear factor kappa B (NF-κB).
Antiviral: Interferes with viral replication and enhances the immune response.
Hepatoprotective: Protects liver cells by reducing oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyrrhetinic Acid: A derivative of glycyrrhizin with similar pharmacological properties.
Enoxolone: The aglycone form of glycyrrhizin, used in various medicinal formulations.
Uniqueness
Glycyrrhizin is unique due to its high sweetness, broad pharmacological activities, and its ability to be used in both food and medicinal applications .
Eigenschaften
CAS-Nummer |
68083-53-4 |
|---|---|
Molekularformel |
C42H71N3O16 |
Molekulargewicht |
874.0 g/mol |
IUPAC-Name |
triazanium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.3H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);3*1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m0.../s1 |
InChI-Schlüssel |
VGYQVMWYFPOAAE-DWJAGBRCSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.N.N |
Isomerische SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[NH4+].[NH4+].[NH4+] |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B8071608.png)
![disodium;(6E)-4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8071613.png)

![(2Z,4S,4aR,5S,5aR,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-5,10,11,12a-tetrahydroxy-6-methylidene-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride](/img/structure/B8071626.png)

![(1S,4Z,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18Z,20Z,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B8071641.png)


![1H-Cycloundec[d]isoindole-1,11(2H)-dione,15-(acetyloxy)-3,3a,4,5,6,6a,9,10,12,15-decahydro-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-3-(phenylmethyl)-,(3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)-](/img/structure/B8071665.png)



![Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]-](/img/structure/B8071692.png)

